molecular formula C8H6ClNO B2650194 6-(Chloromethyl)benzo[d]oxazole CAS No. 1314982-48-3

6-(Chloromethyl)benzo[d]oxazole

Cat. No. B2650194
CAS RN: 1314982-48-3
M. Wt: 167.59
InChI Key: YVLVYGZDSIBRAV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[d]oxazole is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole, a related compound, involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 6-(Chloromethyl)benzo[d]oxazole is confirmed by IR, 1H/13C-NMR, and mass spectral studies . The presence of electron-withdrawing groups improved the antimicrobial activity of the compound .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several synthesized benzoxazole compounds were tested against various microorganisms. Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Their minimum inhibitory concentration (MIC) values were comparable to existing antibiotics like ofloxacin and fluconazole .

Anticancer Potential

The same study also evaluated the anticancer activity of benzoxazole derivatives. Compounds 4, 6, 25, and 26 demonstrated promising effects against human colorectal carcinoma (HCT116) cancer cells, surpassing the standard drug 5-fluorouracil. These findings highlight the potential of benzoxazole analogues as anticancer agents .

Biological Material Intermediates

Benzoxazoles serve as valuable intermediates in the preparation of new biological materials. Researchers have explored their use in drug development, making them essential building blocks for pharmaceutical chemistry .

Antihistamine Properties

Certain benzoxazole derivatives exhibit antihistamine effects. Although further research is needed, these compounds may contribute to allergy management and related therapies .

Anti-Inflammatory Activity

Benzoxazoles have demonstrated anti-inflammatory properties. Investigating their potential as anti-inflammatory agents could lead to novel drug candidates .

Other Pharmacological Activities

Beyond the mentioned applications, benzoxazole derivatives have been studied for their inhibition of hepatitis C virus, melatonin receptor antagonism, and Rho-kinase inhibition. These diverse activities underscore their significance in medicinal chemistry .

Safety and Hazards

According to the safety data sheet, 6-(Chloromethyl)benzo[d]oxazole is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Benzoxazole derivatives, including 6-(Chloromethyl)benzo[d]oxazole, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of research on this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

6-(chloromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLVYGZDSIBRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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